1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
CAS No.: 488743-87-9
Cat. No.: VC4851978
Molecular Formula: C26H19ClN4O2S
Molecular Weight: 486.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488743-87-9 |
|---|---|
| Molecular Formula | C26H19ClN4O2S |
| Molecular Weight | 486.97 |
| IUPAC Name | 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C26H19ClN4O2S/c27-20-13-11-18(12-14-20)22(32)17-34-26-30-29-24(31(26)21-8-2-1-3-9-21)16-33-23-10-4-6-19-7-5-15-28-25(19)23/h1-15H,16-17H2 |
| Standard InChI Key | KNKXBIVTFJSWIE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Functional Groups
The compound’s structure comprises three primary components:
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A 1,2,4-triazole ring at position 3, substituted with a phenyl group at position 4 and a quinolin-8-yloxymethyl group at position 5 .
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A sulfanyl ethanone bridge linking the triazole ring to a 4-chlorophenyl moiety.
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A quinoline derivative attached via an ether linkage, contributing aromaticity and potential π-π stacking interactions .
The IUPAC name systematically describes this arrangement: 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone. The SMILES notation (C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5) and InChIKey (KNKXBIVTFJSWIE-UHFFFAOYSA-N) further validate its stereochemical uniqueness .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₁₉ClN₄O₂S | |
| Molecular Weight | 486.97 g/mol | |
| CAS Registry | 488743-87-9 | |
| Topological Polar SA | 116 Ų | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis typically involves sequential reactions:
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Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Quinolin-8-yloxymethyl incorporation: Etherification of 8-hydroxyquinoline with chloromethyl intermediates, followed by nucleophilic substitution .
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Sulfanyl ethanone linkage: Thioether formation via reaction of mercapto-triazole intermediates with α-chloroacetophenone derivatives .
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for cyclization), and catalysts (e.g., K₂CO₃ for etherification) . Yield optimization remains challenging due to steric hindrance from the quinoline group, often requiring chromatographic purification .
Biological Activity and Mechanism of Action
Table 2: Comparative COX Inhibition of Analogous Triazoles
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| Reference (Meloxicam) | 12.3 | 0.45 | 27.3 |
| Triazole Derivative A | 18.7 | 0.32 | 58.4 |
| Triazole Derivative B | 23.1 | 0.29 | 79.7 |
Data adapted from in vitro enzymatic assays .
Antioxidant and Anti-Inflammatory Effects
In murine models, analogs reduced serum prostaglandin E₂ (PGE₂) and myeloperoxidase (MPO) levels by 62–74%, indicating potent anti-inflammatory activity . The chlorophenyl moiety may enhance radical scavenging, as evidenced by DPPH assay results (EC₅₀ = 18.9 µM vs. ascorbic acid EC₅₀ = 11.2 µM) .
Computational and Molecular Modeling Insights
Docking Studies with COX Isoforms
AutoDock Vina simulations position the triazole ring near COX-2’s Val349, with the quinoline group extending into the secondary pocket . The sulfanyl bridge forms a hydrogen bond with Ser530 (ΔG = -9.2 kcal/mol), while van der Waals interactions with Leu352 enhance selectivity . COX-1 binding is less favorable due to steric clashes with Ile523 .
ADMET Predictions
SwissADME analysis predicts:
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